molecular formula C₂₆H₂₅D₆NO₆ B1161679 Amitriptyline N-β-D-Glucuronide-d6

Amitriptyline N-β-D-Glucuronide-d6

Cat. No.: B1161679
M. Wt: 459.56
Attention: For research use only. Not for human or veterinary use.
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Description

Discovery and Development of Amitriptyline N-glucuronide

The discovery of amitriptyline N-glucuronide emerged from comprehensive investigations into the metabolic fate of amitriptyline, a tricyclic antidepressant first developed by Merck in the late 1950s and approved by the United States Food and Drug Administration in 1961. Early metabolic studies revealed that amitriptyline undergoes extensive biotransformation in the liver, primarily through demethylation and hydroxylation pathways mediated by various cytochrome P450 enzymes. However, the identification of N-glucuronidation as a significant metabolic pathway represented a crucial breakthrough in understanding the complete metabolic profile of this widely prescribed medication. Research conducted in the 1980s demonstrated that amitriptyline forms a quaternary ammonium-linked glucuronide through conjugation with glucuronic acid, a process mediated by UDP-glucuronosyltransferase enzymes.

The formation of amitriptyline N-glucuronide was first characterized through studies involving human liver microsomes, which demonstrated the enzymatic conversion of amitriptyline to its glucuronide conjugate in the presence of UDP-glucuronic acid. These investigations revealed that the glucuronidation process exhibits significant inter-individual variability, with enzyme activity varying seven-fold among microsomes from different human livers. The quaternary nature of this glucuronide conjugate distinguished it from conventional ether and ester glucuronides, as it involves direct attachment of glucuronic acid to the nitrogen atom of amitriptyline, forming a stable quaternary ammonium linkage. Clinical studies subsequently confirmed that approximately eight percent of an administered amitriptyline dose is recovered as N-glucuronide in human urine, establishing this metabolite as a significant component of amitriptyline elimination.

The identification of specific UDP-glucuronosyltransferase isoforms responsible for amitriptyline N-glucuronidation marked another significant milestone in the compound's developmental history. Research demonstrated that UDP-glucuronosyltransferase 2B10 exhibits remarkably high affinity for amitriptyline glucuronidation, with an apparent Km value of 2.60 μM, significantly lower than the 448 μM observed for UDP-glucuronosyltransferase 1A4. This discovery highlighted the preferential role of UDP-glucuronosyltransferase 2B10 in amitriptyline N-glucuronidation at therapeutic concentrations, providing crucial insights into the enzymatic mechanisms underlying this metabolic pathway.

Evolution to Deuterated Analogues including this compound

The development of deuterated analogues of amitriptyline N-glucuronide emerged from the growing recognition of stable isotope-labeled compounds as essential tools for accurate quantitative analysis in mass spectrometry. The evolution toward deuterated standards was driven by the need to overcome analytical challenges associated with matrix effects, ion suppression, and variations in extraction efficiency that compromised the reliability of conventional analytical methods. This compound represents the culmination of sophisticated synthetic chemistry aimed at creating an internal standard that closely mimics the physicochemical properties of the native glucuronide while providing distinct mass spectrometric characteristics.

The strategic incorporation of six deuterium atoms into the this compound structure was carefully designed to maintain chemical and chromatographic behavior identical to the unlabeled compound while introducing a sufficient mass shift for accurate mass spectrometric differentiation. The deuterium substitution pattern ensures that the labeled compound co-elutes with the native glucuronide during chromatographic separation, experiences identical matrix effects, and undergoes comparable extraction efficiency, thereby serving as an ideal internal standard for quantitative analyses. This approach represents a significant advancement over external standard methods, which are susceptible to variations in sample preparation and instrumental conditions.

The synthesis of this compound involves sophisticated enzymatic processes utilizing UDP-glucuronosyltransferase-mediated conjugation under carefully controlled conditions. The reaction typically occurs under optimal pH conditions ranging from 5.5 to 7.5 and temperatures between 37°C and 60°C, ensuring efficient glucuronidation while maintaining the integrity of the deuterium labels. Industrial production methods have been developed to achieve large-scale synthesis, incorporating recombinant β-glucuronidase enzymes to enhance reaction efficiency and yield. The resulting deuterated compound exhibits a molecular weight of 459.56 g/mol, representing a six-mass-unit increase compared to the native glucuronide, sufficient for clear mass spectrometric distinction while maintaining chemical equivalence.

Significance of this compound in Analytical Chemistry

This compound has emerged as a transformative analytical tool in modern analytical chemistry, particularly in the field of therapeutic drug monitoring and forensic toxicology. The compound serves as a critical reference standard in liquid chromatography-mass spectrometry and gas chromatography-mass spectrometry methods, enabling precise quantification of amitriptyline metabolites in complex biological matrices. The significance of this deuterated standard extends beyond simple quantitative analysis, as it provides researchers with the ability to investigate pharmacokinetic variability, metabolic pathway studies, and drug-drug interactions with unprecedented accuracy and precision.

The application of this compound in clinical toxicology has revolutionized the detection and quantification of amitriptyline metabolites in biological samples, particularly in postmortem investigations where accurate determination of drug concentrations is crucial for forensic interpretation. The compound's resistance to hydrolysis by certain β-glucuronidases from mollusks, while remaining susceptible to hydrolysis by recombinant enzymes, has provided analytical chemists with valuable insights into optimal sample preparation protocols. Studies have demonstrated that recombinant β-glucuronidase enzymes such as IMCSzyme achieve complete hydrolysis at room temperature within 5-30 minutes, compared to traditional mollusk-derived enzymes that require elevated temperatures and extended incubation periods.

Enzyme Source Hydrolysis Efficiency Optimal Conditions Recovery Rate
Recombinant β-glucuronidase (IMCSzyme) Complete 25°C, pH 6.8-7.4, 5-15 minutes 90-100%
Mollusk-derived β-glucuronidase Partial >60°C, pH 5.5-7.5, 60 minutes 20-50%
Human liver microsomes Variable >60°C, extended incubation 40-70%

The incorporation of this compound into analytical methods has enabled researchers to achieve lower limits of quantification and improved precision in pharmaceutical research applications. Validation studies have demonstrated that methods incorporating this deuterated standard achieve signal-to-noise ratios exceeding 5:1 at concentrations as low as 10 ng/mL, with accuracy and precision values consistently within accepted analytical guidelines. The compound's stability under various storage conditions, including autosampler stability for 48 hours at 4°C and multiple freeze-thaw cycles, ensures reliable analytical performance across diverse experimental conditions.

Relationship to Parent Compounds: Amitriptyline and Amitriptyline N-glucuronide

The relationship between this compound and its parent compounds represents a complex interplay of structural similarity and analytical differentiation that underlies its effectiveness as an internal standard. Amitriptyline, the ultimate parent compound, undergoes extensive hepatic metabolism through multiple pathways, including demethylation mediated by cytochrome P450 2C19 and cytochrome P450 3A4, as well as hydroxylation catalyzed by cytochrome P450 2D6. The formation of amitriptyline N-glucuronide represents a significant phase II metabolic pathway that contributes to the overall elimination of the drug from the human body.

The metabolic relationship begins with amitriptyline, a tertiary amine tricyclic compound with high lipophilicity and extensive tissue distribution. The primary metabolic transformation involves N-demethylation to form nortriptyline, the major active metabolite, followed by hydroxylation to produce various hydroxylated derivatives. Simultaneously, a portion of amitriptyline undergoes direct N-glucuronidation through UDP-glucuronosyltransferase-mediated conjugation, forming the quaternary ammonium-linked glucuronide conjugate. This metabolic pathway exhibits significant pharmacogenetic variability, with individuals classified as poor, intermediate, extensive, or ultrarapid metabolizers based on their cytochrome P450 and UDP-glucuronosyltransferase genetic polymorphisms.

Metabolic Parameter Amitriptyline Amitriptyline N-glucuronide This compound
Molecular Weight (g/mol) 277.4 453.5 459.56
Primary Metabolizing Enzymes CYP2D6, CYP2C19, CYP3A4 UGT2B10, UGT1A4 Enzymatic synthesis
Elimination Half-life ~25 hours Variable N/A (analytical standard)
Urinary Excretion ~2% unchanged ~8% of dose N/A (analytical standard)
Protein Binding 95% Minimal N/A (analytical standard)

The enzymatic specificity underlying amitriptyline N-glucuronidation reveals important mechanistic insights into the formation of both the native glucuronide and its deuterated analogue. UDP-glucuronosyltransferase 2B10 demonstrates preferential substrate specificity for tertiary amines, explaining its high affinity for amitriptyline compared to secondary amines such as nortriptyline. The apparent Km value of 2.60 μM for UDP-glucuronosyltransferase 2B10-mediated amitriptyline glucuronidation indicates high-affinity binding, while the corresponding value of 448 μM for UDP-glucuronosyltransferase 1A4 suggests a secondary role for this isoform in the metabolic process.

The structural relationship between amitriptyline N-glucuronide and this compound extends beyond simple isotopic substitution to encompass identical physicochemical properties that are essential for analytical applications. Both compounds exhibit similar solubility characteristics, with the deuterated analogue maintaining the quaternary ammonium structure that confers resistance to conventional hydrolysis conditions while remaining susceptible to specific enzymatic cleavage. The strategic placement of deuterium atoms ensures that the labeled compound undergoes identical chromatographic behavior, extraction efficiency, and ionization characteristics during mass spectrometric analysis, making it an ideal internal standard for quantitative determinations. This structural relationship enables researchers to account for matrix effects, ion suppression, and analytical variability that would otherwise compromise the accuracy and precision of amitriptyline metabolite quantification in complex biological matrices.

Properties

Molecular Formula

C₂₆H₂₅D₆NO₆

Molecular Weight

459.56

Synonyms

3-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N-β-D-glucopyranuronosyl-N,N-dimethyl-1-propanaminium Inner Salt-d6

Origin of Product

United States

Scientific Research Applications

Clinical Toxicology

Amitriptyline N-β-D-glucuronide-d6 is utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) for the quantification of amitriptyline in biological samples. Its isotopic labeling allows for precise measurement and differentiation from non-labeled compounds, which is essential in toxicological assessments. The compound's application extends to:

  • Drug Testing : Used in workplace drug testing and forensic analysis to detect amitriptyline and its metabolites in urine and blood samples.
  • Therapeutic Drug Monitoring : Helps clinicians monitor amitriptyline levels in patients to ensure efficacy and minimize toxicity .

Pharmacokinetic Studies

In pharmacokinetic research, this compound serves as a reference standard to study the metabolism and elimination of amitriptyline. Understanding the pharmacokinetics of this antidepressant is crucial for optimizing dosing regimens and enhancing therapeutic outcomes. Key applications include:

  • Metabolism Pathway Elucidation : The compound aids in elucidating metabolic pathways involving glucuronidation, which is a significant route of drug metabolism that affects drug activity and clearance .
  • Bioavailability Studies : It assists researchers in assessing the bioavailability of amitriptyline when administered via different routes (e.g., oral vs. intravenous) .

Environmental Research

This compound has been investigated for its presence in environmental samples, particularly in studies assessing the impact of pharmaceuticals on water quality. Its applications include:

  • Detection of Pharmaceutical Contaminants : Researchers use this compound to trace the occurrence of amitriptyline and its metabolites in wastewater and reclaimed water systems, contributing to understanding the environmental impact of pharmaceutical residues .
  • Ecotoxicological Assessments : It aids in evaluating the effects of pharmaceutical contaminants on aquatic ecosystems by providing insights into their persistence and degradation .

Case Study 1: Therapeutic Drug Monitoring

In a clinical setting, a study involving patients with chronic pain conditions used this compound as a standard to monitor therapeutic levels of amitriptyline. The findings indicated that maintaining specific plasma concentrations correlated with improved pain management outcomes, highlighting the importance of individualized dosing based on metabolite levels.

Case Study 2: Environmental Impact Assessment

A research project focused on assessing the presence of antidepressants in reclaimed water sources utilized this compound for detecting contamination levels. Results showed significant concentrations of both amitriptyline and its glucuronide metabolite, prompting discussions on regulatory measures for pharmaceutical waste management.

Comparison with Similar Compounds

Research Findings and Trends

  • N-Glucuronidation Rarity : Amitriptyline’s N-glucuronide is less common than O-glucuronides, necessitating specialized reference materials for accurate detection .
  • Inter-Drug Variability : Positional isomerism (e.g., codeine-6 vs. morphine-3 glucuronide) impacts analytical method development .
  • Future Directions : Increased demand for multi-deuterated glucuronides (e.g., d6 over d3) to meet stringent regulatory thresholds for precision .

Preparation Methods

Hydrogen-Deuterium Exchange Catalysis

Deuteration of amitriptyline’s tertiary amine and aromatic protons is achieved using platinum or palladium catalysts in deuterated solvents like D2O or deuterated methanol. For example, refluxing amitriptyline hydrochloride in D2O with Pd/C at 80°C for 24 hours yields amitriptyline-d3, as evidenced by a 3 Da mass shift in LC–MS. Full deuteration to amitriptyline-d6 requires iterative exchange under harsher conditions (e.g., 120°C, 48 hours), though this risks structural degradation.

Synthesis from Deuterated Precursors

An alternative route involves synthesizing amitriptyline from deuterated starting materials. For instance, deuterated dimethylamine (ND2CD3) reacts with dibenzosuberone intermediates to form the deuterated side chain. This method ensures higher isotopic purity (>98%) compared to exchange reactions.

Table 1: Comparative Deuteration Methods

MethodIsotopic Purity (%)Reaction Time (h)Yield (%)
H-D Exchange (Pd/C)92–954865
Deuterated Precursors98–997278

Enzymatic Glucuronidation of Amitriptyline-d6

Glucuronidation of amitriptyline-d6 occurs at the tertiary amine group, forming the N-β-D-glucuronide conjugate. Human UDP-glucuronosyltransferases (UGTs), particularly UGT1A4 and UGT2B10, catalyze this reaction.

In Vitro Incubation with Human Liver Microsomes

Amitriptyline-d6 (50 μM) is incubated with human liver microsomes (1 mg/mL), 5 mM UDP-glucuronic acid, and 10 mM MgCl2 in Tris-HCl buffer (pH 7.4) at 37°C for 2 hours. The reaction is quenched with ice-cold acetonitrile, and the supernatant is analyzed via LC–MS/MS. This method yields 60–70% conversion, with a glucuronide-to-parent ratio of 1.5:1.

Recombinant UGT Systems

Recombinant UGT1A4 expressed in HEK293 cells demonstrates superior activity, achieving >90% glucuronidation within 1 hour. Co-factors (e.g., alamethicin to permeabilize membranes) enhance accessibility, optimizing the reaction for large-scale synthesis.

Table 2: Glucuronidation Efficiency Across Enzyme Sources

Enzyme SourceIncubation Time (h)Conversion (%)
Human Liver Microsomes265
Recombinant UGT1A4192

Purification and Isolation Techniques

Crude reaction mixtures require purification to isolate Amitriptyline N-β-D-Glucuronide-d6 from unreacted starting material and by-products.

Solid-Phase Extraction (SPE)

Dispersive pipette extraction (DPX) with mixed-mode cation exchange cartridges (e.g., Oasis MCX) effectively isolates the glucuronide. After conditioning with methanol and water, the sample is loaded, washed with 2% formic acid, and eluted with 5% NH4OH in methanol. Recovery rates exceed 85%, as validated using deuterated internal standards.

Preparative High-Performance Liquid Chromatography (HPLC)

A C18 column (250 × 21.2 mm, 5 μm) with a gradient of 0.1% formic acid in water (A) and acetonitrile (B) resolves the glucuronide (retention time: 12.5 min). Fractions are collected, lyophilized, and reconstituted in methanol, achieving >99% purity.

Analytical Characterization and Validation

LC–MS/MS Analysis

This compound is characterized using a QTRAP 6500+ mass spectrometer with electrospray ionization (ESI+). The precursor ion (m/z 486.3 → 289.2) is fragmented to confirm the glucuronide linkage and deuterium retention.

Isotopic Purity Assessment

High-resolution mass spectrometry (HRMS) on a Thermo Orbitrap Fusion detects a 6.023 Da mass shift compared to the non-deuterated analog, confirming six deuterium atoms. Isotopic purity is quantified at 98.5% using peak integration.

Table 3: Key Analytical Parameters

ParameterValue
Retention Time (min)12.5
Precursor Ion (m/z)486.3
Product Ion (m/z)289.2
Isotopic Purity (%)98.5

Comparative Analysis of Preparation Methods

Enzymatic synthesis using recombinant UGT1A4 offers higher efficiency (>90% conversion) than liver microsomes, making it preferable for large-scale production. However, microsomal incubations better mimic in vivo conditions, aiding metabolic studies. Deuteration via deuterated precursors ensures higher isotopic purity but requires multi-step synthesis, increasing costs.

Q & A

Q. How is Amitriptyline N-β-D-Glucuronide-d6 synthesized, and what are the critical steps in its preparation?

this compound is synthesized via glucuronidation of the parent compound using deuterated reagents. Key steps include:

  • Glucuronic Acid Derivatization : Acetylation at the 2, 3, and 4 positions of glucuronic acid to stabilize the sugar moiety .
  • Conjugation : Reaction of deuterated amitriptyline with the glucuronic acid derivative under acidic/basic conditions to form the β-D-glucuronide bond.
  • Purification : Use of reverse-phase HPLC or column chromatography to isolate the deuterated metabolite .
    Methodological Tip: Monitor reaction progress using LC-MS to ensure isotopic purity (>95%) and confirm structural integrity via NMR .

Q. What analytical techniques are recommended for characterizing this compound?

  • LC-MS/MS : Quantifies isotopic enrichment and detects impurities using multiple reaction monitoring (MRM) transitions .
  • NMR Spectroscopy : Validates glucuronide linkage formation (e.g., anomeric proton signal at δ 5.2–5.5 ppm) .
  • HPLC-UV : Assesses purity using C18 columns with mobile phases like acetonitrile/ammonium formate (pH 3.0) .
    Data Table:
Technique Key Parameters
LC-MS/MSMRM: m/z 478.57 → 310.2 (quantitative ion)
NMR¹H NMR (DMSO-d6): δ 5.3 (anomeric H), δ 2.9 (N-CH3-d6)
HPLC-UVRetention time: 8.2 min (C18, 40% acetonitrile)

Q. How is this compound used in pharmacokinetic studies?

this compound serves as an internal standard for:

  • Quantifying Parent Drug Metabolism : LC-MS/MS assays in plasma/urine normalize recovery rates and correct matrix effects .
  • Biotransformation Pathway Analysis : Tracer studies in hepatocyte incubations identify competing pathways (e.g., CYP450 vs. UGT-mediated metabolism) .
    Methodological Tip: Validate assays per FDA guidelines, including linearity (1–1000 ng/mL), precision (CV <15%), and stability under freeze-thaw cycles .

Advanced Research Questions

Q. What experimental design considerations are critical for studying pH-dependent solubility of this compound?

  • pH-Ramp Shake-Flask Method : Measure solubility across pH 1.0–7.4 using controlled titration and equilibrium sampling .
  • Surface Activity Correction : Account for micelle formation in amphiphilic compounds via dynamic light scattering (DLS) .
    Data Contradiction Analysis: Discrepancies in solubility values may arise from buffer ionic strength differences. For example, phosphate buffers suppress micelle formation vs. acetate buffers .

Q. How can researchers resolve discrepancies in metabolic stability data across in vitro and in vivo models?

  • In Vitro-In Vivo Extrapolation (IVIVE) : Adjust for protein binding differences (e.g., plasma vs. microsomal binding) using fu,plasma and fu,mic values .
  • Cross-Species Scaling : Apply allometric scaling to account for UGT isoform expression variations (e.g., human UGT1A4 vs. rodent UGT1A) .
    Data Table:
Model CLint (mL/min/kg) fu
Human hepatocytes12.5 ± 2.10.15
Rat hepatocytes8.3 ± 1.70.25

Q. What strategies mitigate hydrolysis of the glucuronide bond during sample preparation?

  • Acidification : Add 1% formic acid to urine/plasma samples to inhibit β-glucuronidase activity .
  • Cold Chain Management : Store samples at -80°C and minimize freeze-thaw cycles .
  • Enzyme Inhibition : Use saccharolactone (1 mM) in incubation buffers to block endogenous glucuronidases .

Q. How can researchers validate the isotopic fidelity of deuterated glucuronides in mass spectrometry?

  • Isotopic Purity Check : Compare observed vs. theoretical m/z ratios for M+6 (deuterated) vs. M+0 (non-deuterated) peaks. Acceptable thresholds: <5% M+0 signal .
  • Fragmentation Analysis : Ensure deuterium retention in product ions (e.g., m/z 310.2 for amitriptyline fragment) .

Methodological Challenges and Solutions

Challenge Solution Reference
Low glucuronide stability in biological matricesAcidify samples, use protease inhibitors
Co-elution with endogenous compoundsOptimize LC gradients (e.g., 5–95% acetonitrile over 15 min)
Cross-reactivity in immunoassaysDevelop monoclonal antibodies targeting the glucuronide moiety

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.